molecular formula C17H27ClN2O B4147309 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethylpiperazine;hydrochloride

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethylpiperazine;hydrochloride

Cat. No.: B4147309
M. Wt: 310.9 g/mol
InChI Key: CMCOVAZALGMFNS-UHFFFAOYSA-N
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Description

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethylpiperazine;hydrochloride is a chemical compound with a complex structure that includes an indane moiety, an ethylpiperazine group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethylpiperazine;hydrochloride typically involves the following steps:

    Formation of the Indane Moiety: The indane moiety can be synthesized through the hydrogenation of indene in the presence of a suitable catalyst.

    Attachment of the Ethylpiperazine Group: The ethylpiperazine group is introduced via a nucleophilic substitution reaction, where the indane derivative reacts with 1-(2-chloroethyl)-4-ethylpiperazine.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethylpiperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indane moiety can be oxidized to form indanone derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Indanone derivatives.

    Reduction: Saturated indane derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethylpiperazine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in research to study its effects on cellular pathways and receptor interactions.

    Industry: It may be used as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The indane moiety may contribute to its binding affinity, while the piperazine ring can modulate its pharmacokinetic properties. The compound may influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine
  • 2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine hydrochloride
  • 3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid

Uniqueness

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethylpiperazine;hydrochloride is unique due to the presence of both the indane and ethylpiperazine moieties, which may confer distinct pharmacological properties compared to other similar compounds. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.ClH/c1-2-18-8-10-19(11-9-18)12-13-20-17-7-6-15-4-3-5-16(15)14-17;/h6-7,14H,2-5,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCOVAZALGMFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC3=C(CCC3)C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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